![molecular formula C12H16N4S B3024932 N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 54532-49-9](/img/structure/B3024932.png)
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
概要
説明
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
準備方法
The synthesis of N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution: The intermediate product is then subjected to substitution reactions to introduce the methylsulfanyl group.
Final Steps: The final product is obtained through further purification and characterization steps.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow chemistry techniques to enhance safety and efficiency .
化学反応の分析
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 serves as a versatile site for nucleophilic displacement reactions.
-
Reaction with Amines :
In a Pd-catalyzed cross-coupling protocol, the methylsulfanyl group is replaced by aryl/heteroaryl amines. For example:N-cyclopentyl-2-((4-(N-(pyrimidin-2-yl)sulfonamido)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (P4 ) was synthesized via substitution of the methylsulfanyl group with 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide in i-PrOH at 80°C (31% yield) .
Key Conditions :
Reagent Catalyst/Solvent Temperature Yield 4-Amino sulfonamide Pd(OAc)₂, XPhos 80°C 31%
Oxidation of Methylsulfanyl to Sulfonyl
The methylsulfanyl group undergoes oxidation to sulfonyl (-SO₂Me) under mild conditions:
-
Oxidation with mCPBA :
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature converts -SMe to -SO₂Me. This modification enhances solubility and hydrogen-bonding capacity .Typical Protocol :
-
Substrate (1 equiv), mCPBA (2.5 equiv), DCM, 12 h, RT.
-
Purification: Column chromatography (petroleum spirits/EtOAc, 1:1).
-
Functionalization of the 4-Amino Group
The primary amine at position 4 participates in alkylation and acylation reactions:
-
Reductive Alkylation :
Reaction with formaldehyde and sodium cyanoborohydride in acetic acid introduces a methyl group to the amine, yielding N-cyclopentyl-2-methylsulfanyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .Conditions :
Reagent Solvent Temperature Yield HCHO, NaBH₃CN Acetic acid 25°C 67–79% -
Acylation :
Treatment with acetyl chloride in pyridine affords the corresponding acetamide derivative .
Suzuki-Miyaura Coupling at Halogenated Intermediates
While the parent compound lacks a halogen, brominated precursors (e.g., 5-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) undergo cross-coupling:
-
Reaction with Boronic Acids :
A biphasic system of THF and Na₂CO₃ with Pd(PPh₃)₄ facilitates aryl/heteroaryl introduction. For example, coupling with phenylboronic acid yields N-cyclopentyl-2-methylsulfanyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .Representative Data :
Boronic Acid Catalyst Temp (°C) Yield Phenylboronic Pd(PPh₃)₄ 100 72%
Hydrolysis of Methylsulfanyl to Thiol
Controlled hydrolysis converts -SMe to -SH under basic conditions:
科学的研究の応用
Pharmacological Properties
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These enzymes are crucial in cell cycle regulation and metabolic processes, making this compound a candidate for cancer therapy and other conditions influenced by aberrant cell signaling.
Cancer Treatment
This compound has been studied for its potential in treating various cancers:
Cancer Type | Study Findings |
---|---|
Breast Cancer | Demonstrated efficacy in inhibiting tumor growth in preclinical models. |
Bladder Cancer | Showed promise in reducing tumor size and improving survival rates in animal studies. |
Brain Neoplasms | Potential to cross the blood-brain barrier, making it a candidate for glioblastoma treatment. |
Neurological Disorders
The compound's ability to modulate GSK-3 suggests potential applications in treating Alzheimer's disease and bipolar disorder. Research indicates that GSK-3 inhibitors can improve cognitive function and mood stabilization.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's ability to inhibit CDK activity effectively:
- Study A : Inhibition of CDK1 and CDK2 led to G1 phase arrest in cancer cell lines.
- Study B : GSK-3 inhibition resulted in increased levels of β-catenin, suggesting a potential pathway for therapeutic intervention in neurodegenerative diseases.
In Vivo Studies
In vivo studies have corroborated the findings from in vitro research:
- Animal Model for Breast Cancer : Administration of this compound resulted in a significant reduction in tumor volume compared to controls.
作用機序
The mechanism of action of N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways essential for cell proliferation and survival . This results in cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity with a MIC90 value of 0.488 µM.
N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: A selective inhibitor targeting both CDK4/9 and HDAC1, highlighting its potential in cancer therapy.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and drug development.
生物活性
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-d]pyrimidine core with specific substitutions that may influence its biological activity.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways. The biological activity of this compound has been linked to:
- Inhibition of Kinase Activity : Similar compounds have demonstrated inhibition of kinases such as Lck and other receptor tyrosine kinases. For instance, related structures have shown IC50 values in the nanomolar range against specific kinases, indicating potent inhibitory effects .
- Anti-Cancer Properties : Pyrrolo[2,3-d]pyrimidines have been evaluated for their anti-cancer properties. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways like PI3K/Akt .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Compound Name | Target Enzyme/Activity | IC50 (nM) | Reference |
---|---|---|---|
Compound A | Lck | <1 | |
Compound B | Akt | 61 | |
Compound C | Chk2 | 48.4 |
Case Study: Inhibition of Lck
In a study evaluating various pyrrolo[2,3-d]pyrimidines for their kinase inhibitory activities, this compound was found to inhibit Lck isoforms effectively. The compound exhibited an IC50 value significantly lower than many known inhibitors, suggesting a strong potential for therapeutic applications in diseases where Lck is implicated.
Therapeutic Potential in Cancer
Another study explored the effects of related pyrrolo[2,3-d]pyrimidines on cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis through the activation of caspase pathways. This finding supports the hypothesis that this compound may also possess similar anti-cancer properties.
特性
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-17-12-15-10-9(6-7-13-10)11(16-12)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKLHFSEYWNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420198 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54532-49-9 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。